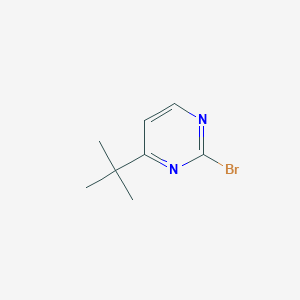

2-Bromo-4-(tert-butyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Modern Organic Synthesis

Pyrimidine derivatives are a cornerstone of modern organic and medicinal chemistry. researchgate.netijpsr.com The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged scaffold found in a vast array of biologically active compounds. researchgate.netnih.gov Its presence is fundamental to life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. ijpbs.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of complex molecules. ijpsr.comijpbs.com This has led to the development of numerous pyrimidine-based compounds with diverse therapeutic applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govorientjchem.org The ability to introduce various functional groups onto the pyrimidine core enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. researchgate.net

Contextualizing Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles are organic compounds that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring. These compounds are of immense importance in synthetic chemistry, primarily serving as versatile intermediates for the construction of more complex molecular architectures. nih.govyoutube.com The presence of a halogen atom on a heterocyclic ring provides a reactive handle for a variety of chemical transformations. acs.org

Halogen atoms, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution reactions and are highly reactive in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the modular assembly of complex molecules from simpler building blocks. acs.org The regioselective introduction of halogens onto a heterocyclic core is a key strategy for controlling the outcome of subsequent synthetic steps. acs.org

Unique Structural Features of 2-Bromo-4-(tert-butyl)pyrimidine in Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a unique profile for applications in chemical research. By drawing parallels with its close analogue, 2-Bromo-4-(tert-butyl)pyridine, and other substituted pyrimidines, we can infer its likely reactivity and utility.

The structure of this compound is characterized by two key substituents on the pyrimidine ring: a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position. The bromine atom at the 2-position, which is adjacent to a ring nitrogen, is expected to be highly activated towards nucleophilic substitution and to readily participate in cross-coupling reactions.

The tert-butyl group at the 4-position exerts a significant steric influence on the molecule. This steric bulk can direct the approach of reagents to other positions on the ring and can influence the conformational preferences of the molecule. In the context of cross-coupling reactions, the tert-butyl group can provide steric hindrance that influences the reactivity at the adjacent positions, potentially leading to high regioselectivity in synthetic transformations.

Below is a table summarizing the key structural features and their likely impact on the chemical reactivity of this compound, with comparative data from its pyridine (B92270) analogue.

| Feature | Position | Likely Influence on Reactivity |

| Bromine Atom | 2 | Acts as a good leaving group, facilitating nucleophilic substitution and participation in cross-coupling reactions. |

| tert-Butyl Group | 4 | Exerts steric hindrance, influencing regioselectivity in reactions and affecting the molecule's solubility in organic solvents. |

| Pyrimidine Core | - | The two nitrogen atoms make the ring electron-deficient, influencing the reactivity of the substituents. |

The combination of an electronically activating bromine atom and a sterically directing tert-butyl group on an electron-deficient pyrimidine ring makes this compound a potentially valuable and highly specific building block in organic synthesis. Its structure is tailored for controlled, regioselective modifications, which is a highly sought-after characteristic in the design and synthesis of novel compounds with specific functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-bromo-4-tert-butylpyrimidine |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 |

InChI Key |

VHRWZGBRPRINCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Tert Butyl Pyrimidine

Direct Halogenation Approaches

Direct bromination of a pyrimidine (B1678525) ring to introduce a bromine atom at the 2-position presents a significant challenge due to the electron-deficient nature of the pyrimidine core. The C-2, C-4, and C-6 positions are particularly deactivated towards electrophilic attack. Consequently, direct bromination of 4-(tert-butyl)pyrimidine is not a commonly favored route. Instead, direct halogenation strategies often begin with an activated pyrimidine precursor, such as a pyrimidinone derivative, which can then be converted to the desired product.

Utilization of Brominating Reagents

A variety of brominating reagents are employed in organic synthesis, each with distinct reactivity profiles. For pyrimidine systems, reagents like N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are commonly considered. nih.govmdpi.comjst.go.jporganic-chemistry.orgwikipedia.orgmissouri.edu

N-Bromosuccinimide (NBS) * is a versatile reagent for electrophilic bromination and is often used for halogenating electron-rich aromatic compounds and heterocycles. organic-chemistry.orgwikipedia.orgmissouri.edu Its use in pyrimidine chemistry is well-documented, typically for bromination at the more electron-rich C-5 position. nih.govmdpi.com For bromination at the C-2 position, the substrate usually requires prior activation, for instance, by conversion to a pyrimidin-2-one. The subsequent reaction with a brominating/hydroxyl-displacing agent like phosphorus oxybromide (POBr₃) would then yield the 2-bromo derivative.

Elemental Bromine (Br₂) can also be used, often in a solvent like acetic acid or in the presence of a Lewis acid. nih.govgoogle.com However, controlling the regioselectivity can be difficult, and the harsh conditions may lead to undesired side products. google.com A patented process highlights the bromination of pyrimidine hydrochloride salts at elevated temperatures in solvents like nitrobenzene (B124822) to achieve controlled bromination. google.com

Role of Catalysts and Reaction Promoters in Bromination Selectivity

Catalysts and additives are crucial for directing the regioselectivity and enhancing the efficiency of bromination reactions on pyrimidine rings.

Lewis Acids: The addition of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to significantly improve the efficiency of bromination on pyrimidine nucleosides using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govresearchgate.net While this is typically for C-5 bromination, the principle of enhancing the electrophilicity of the brominating agent is broadly applicable.

Acid Catalysis: The use of protic acids or the formation of pyrimidine salts (e.g., pyrimidine hydrochloride) can alter the electronic properties of the ring, potentially influencing the position of bromination. google.com For instance, acid catalysis is known to facilitate the α-bromination of carbonyl derivatives, a principle that can be extended to the bromination of pyrimidinones. wikipedia.org

Transformative Syntheses from Pyrimidine Precursors

Given the challenges of direct C-2 bromination, transformative syntheses starting from appropriately substituted pyrimidine precursors are often more efficient and regioselective.

Halogen Exchange Reactions (e.g., from 2-Chloro-4-(tert-butyl)pyrimidine)

One of the most direct and effective methods for preparing 2-Bromo-4-(tert-butyl)pyrimidine is through a halogen exchange (Finkelstein-type) reaction. This involves substituting a chlorine atom at the 2-position with bromine.

The starting material, 2-Chloro-4-(tert-butyl)pyrimidine, is more readily accessible than the bromo-analogue. The chlorine atom at the C-2 position is activated towards nucleophilic substitution. The reaction is typically carried out by treating the 2-chloro derivative with a bromide source. Reagents like trimethylsilyl bromide (TMSBr) are effective for this transformation, often requiring heating in a suitable solvent. chemicalbook.com Other sources of bromide, such as sodium or potassium bromide in the presence of a phase-transfer catalyst, or phosphorus-based brominating agents, can also be employed. This method offers high yields and excellent regioselectivity, as the substitution occurs specifically at the position of the pre-existing halogen. chemicalbook.com

Table 2: Illustrative Halogen Exchange Reaction

| Starting Material | Reagent | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 2-Chloropyrimidine | Trimethylsilyl bromide | Heating, 4h | 2-Bromopyrimidine (B22483) | 87% chemicalbook.com |

Note: This table illustrates a general halogen exchange on the parent pyrimidine ring, a reaction principle directly applicable to the tert-butyl substituted analogue.

Cyclization and Ring-Forming Reactions Incorporating Bromine and tert-Butyl Moieties

A more fundamental approach involves constructing the pyrimidine ring from acyclic components that already contain the necessary tert-butyl and bromo functionalities. Such cyclization reactions offer a powerful way to build the desired heterocyclic core with inherent control over the substitution pattern.

A representative synthesis involves the condensation of a substituted amidine with a three-carbon component. Specifically, tert-butylcarbamidine (often generated in situ from its hydrochloride salt) can be reacted with a bromine-containing 1,3-dielectrophile. chemicalbook.com For example, the reaction of tert-butylcarbamidine hydrochloride with mucobromic acid in the presence of a base like sodium ethoxide leads to the formation of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid. chemicalbook.com Although this yields a C-5 bromo isomer, similar strategies using different building blocks can be envisioned to target the C-2 position. For instance, a condensation reaction between a tert-butylated 1,3-dicarbonyl compound and a bromine-containing urea (B33335) or guanidine (B92328) derivative could theoretically construct the this compound skeleton directly. These methods, while potentially more complex in execution, provide a high degree of flexibility in accessing specifically substituted pyrimidines. nih.govmdpi.commdpi.com

Multi-Step Synthetic Strategies

The construction of this compound typically relies on multi-step synthetic sequences. These approaches allow for the controlled introduction of the necessary functional groups—the bromo substituent at the 2-position and the tert-butyl group at the 4-position—onto the pyrimidine core. The choice of a specific route often depends on the availability of starting materials, desired purity, and scalability.

One plausible strategy involves the initial construction of a functionalized pyrimidine ring followed by subsequent modifications. For instance, a general method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of a ketone with two equivalents of a nitrile, facilitated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). rsc.org This approach could theoretically be adapted to produce a 4-(tert-butyl)pyrimidine precursor.

Another general approach to substituted pyrimidines is the direct functionalization of a pre-existing pyrimidine ring. This can be achieved through successive regio- and chemoselective magnesiation, followed by quenching with an appropriate electrophile. rsc.org

A deconstruction-reconstruction strategy offers a more novel approach to diversifying pyrimidine structures. This method involves converting a pyrimidine into an iminoenamine intermediate, which can then be used in various heterocycle-forming reactions to generate substituted pyrimidine analogues. rsc.org

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: In a divergent synthetic pathway, a common intermediate is used to generate a variety of related compounds. In the context of this compound, one could first synthesize a key intermediate, such as 4-(tert-butyl)pyrimidine or 2-chloro-4-(tert-butyl)pyrimidine. This common intermediate could then be subjected to various halogenation or cross-coupling reactions to produce a library of substituted pyrimidines, including the target 2-bromo derivative. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

A plausible divergent route would be:

Synthesis of 4-(tert-butyl)pyrimidine: This could potentially be achieved through the condensation of a suitable three-carbon precursor bearing the tert-butyl group with formamide (B127407) or another nitrogen source.

Bromination of 4-(tert-butyl)pyrimidine: The resulting 4-(tert-butyl)pyrimidine could then be directly brominated at the 2-position. The electron-deficient nature of the pyrimidine ring can make direct electrophilic halogenation challenging, often requiring specific reagents and conditions to achieve the desired regioselectivity.

Alternatively, a halogen exchange reaction could be employed:

Synthesis of 2-Chloro-4-(tert-butyl)pyrimidine: This intermediate could be prepared from a suitable starting material.

Halogen Exchange: The 2-chloro group could then be converted to a 2-bromo group using a bromide source, such as sodium bromide or hydrobromic acid.

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scale-up include:

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact, and cost. Highly toxic or expensive materials should be avoided if possible.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-product formation on a large scale.

Process Safety: A thorough hazard analysis of each step is required to identify and mitigate potential risks, such as exothermic reactions or the handling of corrosive materials.

Purification Methods: Efficient and scalable purification techniques, such as crystallization or distillation, are preferred over chromatographic methods which are often not practical for large quantities.

Waste Management: The development of a sustainable process includes minimizing waste generation and implementing appropriate procedures for waste treatment and disposal.

For the industrial production of halogenated pyrimidines, continuous flow chemistry is an increasingly attractive option. Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. Automated systems can be employed for precise control of reaction parameters, leading to consistent product quality. nih.gov

A patent for the bromination of pyrimidine to 5-bromopyrimidine (B23866) highlights a process adaptable for commercial use, which involves reacting bromine with a hydrogen halide salt of pyrimidine in an inert organic solvent at elevated temperatures. acs.org While the substitution pattern is different, the general principles of this large-scale process could be informative for the industrial synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Tert Butyl Pyrimidine

Nucleophilic Substitution Reactions at the C-2 Position

The presence of two nitrogen atoms in the pyrimidine (B1678525) ring significantly lowers the electron density at the carbon atoms, particularly at positions 2, 4, and 6. This electron deficiency makes the ring susceptible to attack by nucleophiles. For 2-Bromo-4-(tert-butyl)pyrimidine, the bromine atom at the C-2 position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comresearchgate.net

The primary pathway for nucleophilic substitution on this compound is the SNAr mechanism. This process is typically a two-step sequence involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. stackexchange.com

The mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-2 carbon, which is bonded to the bromine atom. This breaks the aromaticity of the pyrimidine ring and forms a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge of this intermediate is delocalized across the pyrimidine ring and is effectively stabilized by the electronegative nitrogen atoms.

Elimination of Leaving Group: The aromaticity is restored by the departure of the bromide ion (Br⁻), resulting in the formation of the 2-substituted-4-(tert-butyl)pyrimidine product.

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of functionalized pyrimidines. Common nucleophiles include amines, alkoxides, and thiols.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Diethylamine (Et₂NH) | 2-Amino-4-(tert-butyl)pyrimidine |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-Ethoxy-4-(tert-butyl)pyrimidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(tert-butyl)pyrimidine |

The substituents on the pyrimidine ring play a crucial role in modulating its reactivity. In this compound, the tert-butyl group at the C-4 position exerts a significant steric influence.

Regioselectivity: The position of the substitution is primarily determined by the location of the leaving group (bromine at C-2). The two ring nitrogens activate the C-2 and C-4 positions for nucleophilic attack. stackexchange.comstackexchange.com With a leaving group at C-2, the reaction occurs there regioselectively. The tert-butyl group at C-4 does not change this regioselectivity but does influence the reaction rate.

Table 2: Qualitative Impact of tert-Butyl Group on Reaction Kinetics

| Substrate | Substituent at C-4 | Relative Rate of Nucleophilic Substitution at C-2 | Primary Influencing Factor |

|---|---|---|---|

| 2-Bromopyrimidine (B22483) | H | Fast | Electronic activation by ring nitrogens |

| 2-Bromo-4-methylpyrimidine | CH₃ | Moderate | Minor steric hindrance from methyl group |

| This compound | C(CH₃)₃ | Slow | Significant steric hindrance from bulky tert-butyl group |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents at the C-2 position.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is widely used to form carbon-carbon bonds. This compound readily participates in Suzuki coupling with various aryl and heteroaryl boronic acids or their esters. libretexts.orgnih.govmdpi.com

The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst is crucial for achieving high yields.

Typical Suzuki-Miyaura Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃

Ligand: Triphenylphosphine (PPh₃), SPhos, XPhos

Base: K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent: 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Product | Typical Catalyst System |

|---|---|---|

| Phenylboronic acid | 2-Phenyl-4-(tert-butyl)pyrimidine | Pd(PPh₃)₄, K₂CO₃ |

| 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)-4-(tert-butyl)pyrimidine | Pd₂(dba)₃/SPhos, K₃PO₄ |

| Pyridine-3-boronic acid pinacol (B44631) ester | 2-(Pyridin-3-yl)-4-(tert-butyl)pyrimidine | Pd(OAc)₂, PPh₃, Cs₂CO₃ |

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgpearson.com This reaction provides a direct method for the vinylation of the pyrimidine ring.

The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. A key feature of the Heck reaction is its stereoselectivity. The reaction typically proceeds via a syn-addition of the palladium-aryl group across the double bond, followed by a syn-elimination of the palladium-hydride, leading predominantly to the formation of the more thermodynamically stable E (trans) isomer of the product alkene. pearson.comyoutube.comthieme-connect.de

Table 4: Heck Coupling of this compound with Alkenes

| Alkene | Product (Major Stereoisomer) | Typical Catalyst System |

|---|---|---|

| Styrene | (E)-2-(2-phenylvinyl)-4-(tert-butyl)pyrimidine | Pd(OAc)₂, PPh₃, Et₃N |

| n-Butyl acrylate | (E)-Butyl 3-(4-(tert-butyl)pyrimidin-2-yl)acrylate | Pd(OAc)₂, P(o-tolyl)₃, NaOAc |

| 1-Octene | 2-((E)-oct-1-en-1-yl)-4-(tert-butyl)pyrimidine | PdCl₂(PPh₃)₂, Et₃N |

The formation of carbon-nitrogen bonds at the C-2 position can be achieved through several cross-coupling strategies, most notably the Buchwald-Hartwig amination and the Ullmann coupling.

Buchwald-Hartwig Amination: This is a modern, versatile palladium-catalyzed method for coupling aryl halides with a wide range of amines, including primary and secondary alkyl- and anilines. wikipedia.orgnih.govnih.gov The reaction is characterized by its high functional group tolerance and generally milder conditions compared to classical methods. The use of bulky, electron-rich phosphine (B1218219) ligands is critical for the efficiency of the catalytic cycle. nih.govchemspider.com

Ullmann Coupling: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. nih.govorganic-chemistry.org It typically requires higher reaction temperatures than the Buchwald-Hartwig method and may have a more limited substrate scope. However, it remains a useful alternative, especially with the development of more modern ligand-assisted protocols that allow for milder conditions. reddit.comresearchgate.net

Table 5: Comparison of Amination Methodologies

| Reaction | Catalyst | Ligand | Base | Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky phosphines (e.g., BINAP, XPhos) | Strong, non-nucleophilic (e.g., NaOt-Bu) | Moderate (80-110 °C) |

| Ullmann Coupling | CuI or CuCl | Diamines or Phenanthroline (optional) | K₂CO₃ or K₃PO₄ | High (110-200 °C) |

Rational Design of Catalyst Systems and Ligands for Enhanced Reactivity

The rational design of catalyst systems is paramount for achieving high efficiency and selectivity in cross-coupling reactions involving this compound. The development of such systems often revolves around the use of transition metal catalysts, with palladium-based systems being the most extensively studied. libretexts.orgnih.gov The goal is to create a catalytic environment that can overcome the inherent challenges posed by the substrate, such as potential steric hindrance and the specific electronic nature of the pyrimidine ring.

The design of effective ligands is a critical component of the catalyst system. For Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds, phosphine-based ligands are prevalent. libretexts.org The electronic and steric properties of these ligands can be fine-tuned to optimize the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com Electron-rich and sterically bulky ligands are often favored as they can facilitate the oxidative addition of the palladium(0) species to the C-Br bond and promote the final reductive elimination step to release the product and regenerate the active catalyst. libretexts.org

Beyond traditional phosphine ligands, the development of N-heterocyclic carbene (NHC) ligands has provided new avenues for enhancing catalytic activity. NHCs are strong σ-donors and can form very stable complexes with palladium, often leading to higher catalyst stability and turnover numbers. The design of these ligands can also incorporate sterically demanding groups to influence the coordination sphere of the metal center, thereby affecting reactivity and selectivity.

Dual catalytic systems have also emerged as a powerful strategy. For instance, the combination of a nickel catalyst with a cocatalyst can enable cross-electrophile coupling reactions that are otherwise challenging with a single catalyst. This approach allows for the optimization of reaction yields by tuning the loadings of the two catalytic species.

The table below summarizes some catalyst systems and ligands that have been conceptually designed or are generally applicable for the cross-coupling of brominated heterocycles, which can be extended to this compound.

| Catalyst System Component | Design Principle for Enhanced Reactivity | Potential Application for this compound |

| Palladium Precursor | Provides the active Pd(0) species for the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligands | Electron-donating and sterically bulky to promote oxidative addition and reductive elimination. | PPh₃, P(o-tolyl)₃, Buchwald-type biaryl phosphines |

| N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donors for enhanced catalyst stability and activity. | IPr, IMes and their derivatives |

| Co-catalysts | Can facilitate challenging steps in the catalytic cycle, such as transmetalation. | Copper(I) salts in specific coupling reactions. |

Steric and Electronic Effects of the tert-Butyl Group on Cross-Coupling Efficiency

The tert-butyl group at the 4-position of the pyrimidine ring exerts significant steric and electronic effects that profoundly influence the efficiency of cross-coupling reactions.

Steric Effects: The most apparent influence of the tert-butyl group is its steric bulk. This large alkyl group can hinder the approach of reactants and catalysts to the adjacent positions on the pyrimidine ring. In the context of cross-coupling at the 2-position, this steric hindrance can be beneficial, as it can prevent side reactions at the 5-position and direct the coupling to the desired C-Br bond. However, excessive steric bulk in both the substrate and the coupling partner can also lead to lower reaction rates and yields if the catalyst's active site cannot accommodate the sterically demanding transition state. The choice of ligand on the metal catalyst is therefore crucial; ligands with appropriate bulk can create a pocket that selectively accommodates the substrate while still allowing for efficient coupling. In some cases, the steric strain imparted by the tert-butyl group can be surprisingly beneficial, altering the conformational preferences of the ring system in a way that favors certain reaction pathways. rsc.org

Oxidative and Reductive Transformations

Beyond cross-coupling reactions, this compound can undergo a variety of oxidative and reductive transformations, leading to the formation of new functionalized pyrimidine derivatives.

Hydrogenation and Dehalogenation Studies

Hydrogenation: The catalytic hydrogenation of pyrimidines can lead to the formation of dihydropyrimidines, tetrahydropyrimidines, or fully saturated piperidines, depending on the reaction conditions and the catalyst used. nih.gov The reduction of the pyrimidine ring is often challenging due to its aromatic nature. However, the presence of the bromine atom can influence the reactivity. For this compound, catalytic hydrogenation could potentially lead to both reduction of the pyrimidine ring and/or reductive dehalogenation. The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) would be critical in determining the outcome. nih.gov Transfer hydrogenation, using a hydrogen donor like formate (B1220265) or isopropanol (B130326) in the presence of a transition metal catalyst, offers a milder alternative to high-pressure hydrogenation. nih.govrsc.orgnih.govrsc.org

Dehalogenation: Reductive dehalogenation, the removal of the bromine atom, is a common transformation for aryl halides. nih.gov This can be achieved through various methods, including catalytic hydrogenation, where the C-Br bond is cleaved and replaced by a C-H bond. rsc.org Other methods include the use of reducing agents like tin hydrides or zinc dust. The selective dehalogenation of this compound would yield 4-(tert-butyl)pyrimidine, a useful scaffold in its own right. The relative ease of dehalogenation compared to ring reduction would depend on the specific catalytic system employed.

Formation of Oxidized Derivatives

The oxidation of pyrimidines can lead to the formation of N-oxides or hydroxylated products. The nitrogen atoms in the pyrimidine ring are susceptible to oxidation to form N-oxides. The oxidation of this compound would likely yield the corresponding N-oxide, this compound N-oxide. nih.gov The regioselectivity of N-oxidation can be influenced by the electronic effects of the substituents on the pyrimidine ring. The reaction is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. nih.gov

The formation of hydroxylated derivatives is also a possibility under certain oxidative conditions, although this is generally less common for the pyrimidine ring itself unless activated by specific substituents.

Mechanistic Elucidation of Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Investigation of Reaction Intermediates (e.g., Arynes, σ-Adducts, Open-Chain Species)

Arynes: The formation of hetarynes, highly reactive intermediates derived from heteroaromatic rings by the formal removal of two substituents, is a topic of considerable interest. For this compound, the generation of a 4-(tert-butyl)pyrimidyne intermediate could potentially be achieved under strong basic conditions. However, the generation of pyrimidynes is known to be challenging. If formed, this reactive intermediate would readily undergo nucleophilic attack or cycloaddition reactions, leading to a variety of functionalized pyrimidine products. The trapping of such intermediates would provide strong evidence for their existence. nih.gov

σ-Adducts (Meisenheimer Complexes): In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the electron-deficient pyrimidine ring can lead to the formation of a σ-adduct, also known as a Meisenheimer complex. researchgate.net For this compound, a nucleophile could attack at the carbon atom bearing the bromine atom, forming a tetrahedral intermediate. This intermediate can then expel the bromide ion to give the substitution product. The stability and fate of this σ-adduct are key to the reaction mechanism. Spectroscopic techniques, particularly NMR, can be employed to detect and characterize these transient species. rsc.org

Open-Chain Species: Under certain reaction conditions, particularly with strong nucleophiles or bases, the pyrimidine ring can undergo ring-opening reactions to form open-chain intermediates. These species can then potentially re-cyclize to form different heterocyclic systems or undergo other transformations. The specific conditions and the nature of the substituents on the pyrimidine ring would dictate the likelihood of such a reaction pathway.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative data on reaction rates and the factors that influence them. For this compound, such studies would be crucial in optimizing reaction conditions for synthetic applications and in unraveling the step-by-step process of its transformations.

The rate of a reaction involving this compound, for instance in a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, would be monitored over time by tracking the concentration of reactants and products. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Consider a hypothetical kinetic experiment for the reaction of this compound with a generic nucleophile, where the initial rate is measured at varying initial concentrations of the reactants.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

This is a hypothetical data table for illustrative purposes.

Application of Isotopic Labeling for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the context of this compound, isotopes of carbon (¹³C), hydrogen (²H or deuterium), or nitrogen (¹⁵N) could be incorporated into the molecule to follow its transformation.

For example, in a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, a key question might be the precise mechanism of the transmetalation step. By synthesizing this compound with a ¹³C label at the C2 position, one could use NMR or mass spectrometry to track the transfer of this specific carbon atom from the pyrimidine ring to the final coupled product, confirming the connectivity and ruling out alternative rearrangement pathways.

Another important application is the use of the kinetic isotope effect (KIE). By comparing the rate of a reaction with the normal isotopologue to the rate with a deuterated analogue (e.g., at the tert-butyl group or on the pyrimidine ring), valuable information about the rate-limiting step can be obtained. A significant KIE (kH/kD ≠ 1) would suggest that a bond to the labeled atom is being broken or formed in the rate-determining step.

For instance, if deuteration of the tert-butyl group were to have no effect on the rate of a nucleophilic substitution reaction, it would indicate that the C-H bonds of the tert-butyl group are not involved in the rate-limiting step.

Below is a hypothetical example of how isotopic labeling could be used to probe a reaction mechanism.

| Reactant | Reaction | Product Analysis | Mechanistic Implication |

| 2-Bromo-4-(tert-butyl-¹³C₄)pyrimidine | Suzuki Coupling with Phenylboronic Acid | ¹³C NMR shows the labeled tert-butyl group attached to the phenyl-substituted pyrimidine. | Confirms the integrity of the tert-butyl group during the reaction. |

| This compound vs. 2-Bromo-4-(tert-butyl-d₉)pyrimidine | Nucleophilic Substitution | Measurement of reaction rates shows a negligible kinetic isotope effect (kH/kD ≈ 1). | The C-H bonds of the tert-butyl group are not broken in the rate-limiting step. |

This is a hypothetical data table for illustrative purposes.

Applications of 2 Bromo 4 Tert Butyl Pyrimidine in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The inherent reactivity of the C-Br bond and the specific substitution pattern of 2-Bromo-4-(tert-butyl)pyrimidine make it an ideal starting point for the construction of more elaborate molecular structures. Its utility is particularly evident in the synthesis of polycyclic systems and in the generation of diverse molecular libraries based on the pyrimidine (B1678525) core.

Synthesis of Polyheterocyclic and Fused Ring Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. The bromine atom can be readily displaced or involved in cyclization reactions to form bicyclic and polycyclic structures.

A plausible strategy to form a fused ring system involves an initial nucleophilic substitution of the bromine atom, followed by an intramolecular cyclization. For instance, reaction with a suitable bifunctional nucleophile can lead to the formation of a pyrimido[1,2-a]pyrimidine core, a scaffold of interest in medicinal chemistry. The general approach would involve the initial substitution of the bromide with an amino group, followed by reaction with a 1,3-dielectrophile to construct the second ring.

A more direct approach could involve a palladium-catalyzed intramolecular C-H activation/cyclization. By first installing a side chain at the 2-position (e.g., via Suzuki coupling), a subsequent intramolecular cyclization can be triggered to form a fused system. The tert-butyl group in these reactions can play a crucial role in directing the cyclization and influencing the stability of the final product. Theoretical studies on similar intramolecular cyclizations of sterically hindered aromatic compounds suggest that such pathways are feasible. nih.govnih.gov

Diversification of Pyrimidine Scaffolds

The true synthetic power of this compound lies in its ability to serve as a platform for the introduction of a wide array of functional groups, leading to the rapid diversification of the pyrimidine scaffold. This is primarily achieved through modern cross-coupling reactions, where the bromine atom is replaced with various carbon or heteroatom-based substituents.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. Key examples include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the bromopyrimidine with organoboron reagents (boronic acids or esters). This is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups at the 2-position. mdpi.comgoogleapis.comchemrobotics.in

Stille Coupling: Using organotin reagents, the Stille reaction provides another efficient route to C-C bond formation, compatible with a wide range of functional groups. researchgate.nettopmostchemical.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2-position. This is a crucial transformation for accessing many biologically active compounds. nih.govtandfonline.comresearchgate.netnih.gov

The table below illustrates the potential for diversification of the this compound scaffold using these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Structure | Significance |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-4-(tert-butyl)pyrimidine | Access to biaryl systems |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Vinyl-4-(tert-butyl)pyrimidine | Introduction of polymerizable groups |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 2-(Morpholin-4-yl)-4-(tert-butyl)pyrimidine | Synthesis of amino-pyrimidines |

Precursor for Specialty Chemicals and Materials Science

The electronic properties of the pyrimidine ring, combined with the ability to introduce diverse substituents, make this compound an attractive starting material for the synthesis of specialty chemicals and advanced materials.

Role in the Synthesis of Mesogenic Compounds for Liquid Crystals

Pyrimidine rings are known components of liquid crystalline materials (mesogens) due to their rigidity and ability to induce dipole moments, which are essential for the formation of mesophases. tandfonline.com The 2,5-disubstituted pyrimidine motif, in particular, has been extensively used in commercial liquid crystal displays (LCDs). tandfonline.com While direct examples using this compound are not prevalent, its structure lends itself to the synthesis of calamitic (rod-shaped) liquid crystals.

A hypothetical mesogen could be constructed by first performing a Suzuki coupling on this compound with a substituted phenylboronic acid to create a rigid core. A second coupling reaction on another position of the newly introduced phenyl ring could then be used to attach a flexible alkyl chain, a common feature of liquid crystalline molecules. The tert-butyl group would provide lateral steric bulk, potentially influencing the packing of the molecules and the resulting mesophase properties.

Development of Advanced Functional Molecules

The synthesis of functional organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), often relies on the construction of highly conjugated systems with specific electronic properties. Brominated heterocycles are key intermediates in the synthesis of these materials, typically via cross-coupling reactions. topmostchemical.comresearchgate.netgoogle.comuniss.it

This compound can serve as a building block for such functional molecules. For example, a Suzuki or Stille coupling could be used to attach chromophoric units like pyrene (B120774) or fluorene (B118485) to the pyrimidine core. researchgate.net The resulting extended π-system, influenced by the electron-deficient nature of the pyrimidine ring, could exhibit desirable photophysical properties for OLED applications, such as electron transport or light emission. The tert-butyl group could enhance solubility and film-forming properties, which are crucial for device fabrication.

Intermediates in the Preparation of Pharmaceutical and Agrochemical Candidates

The 2,4-disubstituted pyrimidine scaffold is a cornerstone of modern drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors. acs.orgnih.gov The ability to selectively modify the 2- and 4-positions of the pyrimidine ring allows for the fine-tuning of a molecule's interaction with its biological target.

This compound is a prime candidate for the synthesis of such bioactive molecules. For example, in the context of kinase inhibitor design, a common synthetic strategy involves the sequential substitution of a dihalopyrimidine. Following this logic, this compound could be elaborated through a Buchwald-Hartwig amination to install a specific amine at the 2-position, a key interaction point for many kinase inhibitors. researchgate.netnih.gov Further modifications could then be made to the molecule to optimize its potency and pharmacokinetic properties. The tert-butyl group can serve to occupy a specific hydrophobic pocket within the enzyme's active site.

Similarly, in the agrochemical field, pyrimidine derivatives are widely used as fungicides and herbicides. chemrobotics.ingoogleapis.com The synthesis of novel agrochemicals often involves the exploration of new substitution patterns on known active scaffolds. This compound provides a convenient entry point for generating libraries of novel pyrimidine-based compounds for screening against various agricultural pests and diseases.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Tert Butyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-4-(tert-butyl)pyrimidine in solution. By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the compound's constitution and providing insights into its electronic environment.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

One-dimensional NMR techniques form the foundation of structural analysis for this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the tert-butyl group. The tert-butyl protons typically appear as a sharp singlet due to their equivalence and lack of adjacent protons for coupling. The chemical shifts of the pyrimidine protons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals are expected for the carbon atoms of the pyrimidine ring and the tert-butyl group. The carbon attached to the bromine atom will exhibit a characteristic chemical shift, and the quaternary carbon of the tert-butyl group will also be readily identifiable. The chemical shifts provide insight into the electronic structure of the molecule. docbrown.infodocbrown.info

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms within the pyrimidine ring. The chemical shifts of the nitrogen atoms are sensitive to the substitution pattern and can further confirm the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine CH | 8.0 - 9.0 | 150 - 165 |

| Pyrimidine C-Br | - | 140 - 155 |

| Pyrimidine C-tert-butyl | - | 170 - 180 |

| tert-Butyl CH₃ | 1.2 - 1.5 | 28 - 32 |

| tert-Butyl Quaternary C | - | 35 - 40 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Multidimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. In this compound, COSY would be used to confirm the coupling between adjacent protons on the pyrimidine ring, if any are present.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. youtube.com This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the pyrimidine ring and the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for identifying the connectivity between the tert-butyl group and the pyrimidine ring by observing correlations between the tert-butyl protons and the pyrimidine carbons. It can also confirm the position of the bromine atom by observing correlations from the pyrimidine protons to the carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This can provide information about the through-space proximity of the tert-butyl protons to the protons on the pyrimidine ring, further confirming the structure and providing insights into the preferred conformation of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. researchgate.net The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation.

Loss of the entire tert-butyl group as a radical or cation.

Loss of a bromine radical (•Br) . docbrown.info

Cleavage of the pyrimidine ring , leading to a series of smaller fragment ions. sapub.org

By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| [M - Br]⁺ | Loss of a bromine radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule. researchgate.net

Key information obtained from X-ray crystallography includes:

Bond lengths and angles : Precise measurements of all bond lengths and angles within the molecule.

Conformation : The three-dimensional shape of the molecule in the crystal lattice.

Crystal packing : How the individual molecules are arranged in the crystal, including any intermolecular interactions such as hydrogen bonding or van der Waals forces. rsc.orgresearchgate.net

This data provides an unambiguous confirmation of the molecular structure and can reveal subtle structural features that are not observable in solution-state studies.

Analysis of Molecular Conformation and Stereochemistry

Stereochemistry, in this context, would primarily relate to the rotational conformation (rotamers) of the tert-butyl group. However, without experimental or computational studies, it is not possible to detail the preferred stereochemical arrangement or any potential for rotational barriers.

Characterization of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions and supramolecular assemblies is heavily reliant on crystallographic data. These interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, dictate how molecules pack in the solid state, influencing physical properties like melting point and solubility.

While substituted pyrimidines, in general, are known to participate in various intermolecular interactions, no specific studies have characterized these for this compound. acs.orgnih.govnih.gov The presence of a bromine atom suggests the potential for halogen bonding, and the aromatic pyrimidine ring could engage in π-stacking. However, without experimental evidence, the nature and significance of these interactions in the crystal lattice of the title compound remain unknown.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. While general vibrational modes for pyrimidine and tert-butyl groups are known, a specific analysis for this compound is not available.

A detailed assignment of observed vibrational frequencies to specific bond stretches, bends, and torsions within the molecule has not been published. Such an analysis would typically involve experimental spectra correlated with computational predictions (e.g., using Density Functional Theory, DFT) to provide a comprehensive understanding of the molecule's vibrational properties. nih.gov

Computational and Theoretical Chemistry Studies on 2 Bromo 4 Tert Butyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Bromo-4-(tert-butyl)pyrimidine. These in silico experiments provide a quantitative description of the molecule's electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on pyrimidine (B1678525) derivatives offer a framework for understanding this compound. nih.govresearchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to provide a balance between accuracy and computational cost. mostwiedzy.pl

For this compound, DFT calculations can elucidate key properties such as optimized geometry, total energy, and dipole moment. The pyrimidine ring itself is electron-deficient, a characteristic that is modulated by its substituents. wikipedia.org The bromine atom at the 2-position acts as an electron-withdrawing group through induction, while the tert-butyl group at the 4-position is a weak electron-donating group.

A hypothetical DFT calculation for this compound could yield the following data:

| Parameter | Predicted Value |

| Total Energy | -2845.67 Hartree |

| Dipole Moment | 2.15 Debye |

| C-Br Bond Length | 1.90 Å |

| C-N Bond Lengths (ring) | 1.33 - 1.34 Å |

| C-C Bond Lengths (ring) | 1.39 - 1.40 Å |

Note: The data in this table is hypothetical and serves as a representation of typical DFT calculation results for a molecule of this nature.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

In this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, reflecting the presence of lone pairs. The LUMO is likely to be distributed over the electron-deficient pyrimidine ring. The energy gap between these orbitals would be a determining factor in the molecule's kinetic stability and reactivity profile.

A representative FMO analysis for this compound might show:

| Orbital | Energy (eV) |

| HOMO | -7.2 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The data in this table is illustrative and based on general principles of FMO theory for similar heterocyclic systems.

Examination of Electronic Properties and Charge Distribution

The distribution of electron density within this compound can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively.

For this molecule, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. wikipedia.org The hydrogen atoms of the tert-butyl group and the region around the bromine atom will likely exhibit positive potential. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, providing specific atomic charges. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a lens to view the dynamic behavior of this compound, particularly concerning the conformational flexibility of the tert-butyl substituent.

Conformational Analysis of the tert-Butyl Substituent

The preferred conformation is likely one that minimizes steric clash between the methyl groups of the tert-butyl substituent and the adjacent atoms on the pyrimidine ring. This often results in a staggered arrangement of the methyl groups relative to the plane of the ring. nih.gov

Investigation of Steric Hindrance and Rotational Barriers

The rotation of the tert-butyl group around its bond to the pyrimidine ring is not entirely free. researchgate.net The energy required to rotate the group is known as the rotational barrier. Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the energy minima (stable conformations) and maxima (transition states).

The steric hindrance caused by the tert-butyl group can significantly impact the molecule's ability to interact with other molecules, such as in enzyme active sites or during crystal packing. acs.org The rotational barrier is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

A hypothetical analysis of the rotational barrier for the tert-butyl group in this compound might reveal:

| Conformation | Relative Energy (kcal/mol) |

| Staggered (Minimum) | 0.0 |

| Eclipsed (Transition State) | 4.5 |

Note: This data is an estimation based on known rotational barriers for tert-butyl groups on aromatic systems and is for illustrative purposes.

Computational Elucidation of Reaction Mechanisms

The computational investigation of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. This typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy (Ea), a key parameter that governs the reaction rate.

For a hypothetical reaction involving this compound, computational chemists would model the geometry of the transition state structure. This is a complex task as transition states are transient and cannot be isolated experimentally. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy can be calculated using the following fundamental relationship, derived from the Arrhenius equation. rsc.org

Table 1: Key Parameters in Activation Energy Calculation

| Parameter | Description |

|---|---|

| k | The rate constant of the reaction. |

| A | The pre-exponential factor, related to the frequency of collisions. |

| Ea | The activation energy. |

| R | The ideal gas constant. |

| T | The absolute temperature in Kelvin. |

This table outlines the general parameters used in the calculation of activation energies, a fundamental concept in chemical kinetics. Specific calculated values for reactions involving this compound are not available.

Without dedicated computational studies, any discussion of the transition states or activation energies for reactions of this compound would be purely speculative.

Prediction of Reaction Pathways and Selectivity Profiles

Computational chemistry is also a powerful tool for predicting the most likely pathway a reaction will follow, especially when multiple products are possible (regioselectivity or stereoselectivity). By calculating the activation energies for all potential pathways, researchers can predict which product will be favored.

For a molecule like this compound, which possesses multiple potentially reactive sites, predicting selectivity in reactions such as nucleophilic aromatic substitution or cross-coupling reactions would be of significant interest. For instance, in a Suzuki-Miyaura coupling, computational models could help determine the likelihood of the reaction occurring at the C2-bromo position versus other potential C-H activation sites on the pyrimidine ring.

Table 2: Hypothetical Selectivity Profile for a Cross-Coupling Reaction

| Potential Reaction Site | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C2-Br | Data Not Available | Data Not Available |

| C5-H | Data Not Available | Data Not Available |

This table illustrates how computational data could be used to predict selectivity. However, no such predictive data has been published for this compound.

Comparative Analysis with Structural Analogues of 2 Bromo 4 Tert Butyl Pyrimidine

Comparative Reactivity of Different Halogen Substituents (e.g., Chlorine, Iodine)

The identity of the halogen atom at the C2 position of the 4-(tert-butyl)pyrimidine ring is a primary determinant of the compound's reactivity, particularly in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution reactions, the C-X (X = Cl, Br, I) bond is cleaved after the initial attack of a nucleophile. The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in The rate-determining step is typically the formation of the negatively charged Meisenheimer complex intermediate. libretexts.org The reactivity order for the leaving group is often influenced by the electronegativity of the halogen, which stabilizes the transition state. wikipedia.org However, in many activated SNAr reactions, the bond-breaking step can also be influential. For many SNAr reactions on activated substrates, the general reactivity trend is F > Cl ≈ Br > I. nih.gov This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate. For 2-halopyridinium ions, a related system, the reactivity order was found to be 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo, suggesting that for these highly activated systems, the nucleophilic addition step is not solely rate-determining. nih.gov

Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity order is inverted: I > Br > Cl. libretexts.orgproprogressio.hu This trend is dictated by the C-X bond dissociation energy, which is a critical factor in the initial oxidative addition step to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br and C-Cl bonds, requiring milder reaction conditions. Consequently, 2-iodo-4-(tert-butyl)pyrimidine would be the most reactive substrate in Suzuki couplings, followed by the bromo and then the chloro analogues, which often require more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields. proprogressio.huresearchgate.net

| Halogen Substituent | Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Reactivity in Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | Key Factor |

|---|---|---|---|

| Chlorine (Cl) | Generally less reactive than fluorine but comparable to bromine. Requires harsher conditions for some cross-coupling reactions. researchgate.net | Least reactive. proprogressio.hu | Strong C-Cl bond, moderate electronegativity. |

| Bromine (Br) | Comparable to chlorine. | Moderately reactive, offering a good balance between reactivity and stability. proprogressio.hu | Weaker C-Br bond than C-Cl. |

| Iodine (I) | Often comparable to or slightly less reactive than Br/Cl in SNAr. | Most reactive. proprogressio.hu | Weakest C-I bond, facilitating oxidative addition. |

Impact of Variations in Alkyl Substituents (e.g., tert-Butyl vs. Methyl, Ethyl) on Chemical Behavior

The alkyl group at the C4 position significantly modulates the chemical properties of 2-bromopyrimidine (B22483) through both steric and electronic effects.

Electronically, alkyl groups are weakly electron-donating through an inductive effect (+I). libretexts.org This effect slightly increases the electron density of the pyrimidine ring, which can have a minor deactivating effect on nucleophilic substitution reactions compared to an unsubstituted ring. However, the primary influence of the alkyl group in this context is steric rather than electronic. The difference in the inductive effect between a methyl, ethyl, and tert-butyl group is relatively small compared to the dramatic increase in steric bulk. libretexts.org

| Alkyl Group | Steric Hindrance | Electronic Effect | Expected Impact on Reactivity |

|---|---|---|---|

| Methyl | Low | Weakly electron-donating (+I) | Higher reactivity in sterically demanding reactions compared to tert-butyl analogue. |

| Ethyl | Moderate | Weakly electron-donating (+I) | Intermediate reactivity. |

| tert-Butyl | High | Weakly electron-donating (+I) | Lower reactivity in sterically demanding reactions; may influence regioselectivity. rsc.orgacs.org |

Differential Chemical Properties of Pyrimidine vs. Other Heterocyclic Scaffolds (e.g., Pyridine) with Similar Substitution Patterns

Comparing 2-bromo-4-(tert-butyl)pyrimidine with its pyridine (B92270) analogue, 2-bromo-4-(tert-butyl)pyridine, highlights the profound impact of the heterocyclic core on chemical behavior. Pyrimidine is a diazine, containing two nitrogen atoms at the 1- and 3-positions, whereas pyridine contains only one. bhu.ac.in

The presence of the second nitrogen atom in the pyrimidine ring has several key consequences:

Electron Deficiency : Pyrimidine is significantly more π-deficient than pyridine. wikipedia.orgslideshare.net The two electron-withdrawing nitrogen atoms reduce the electron density on the ring carbons, making pyrimidine more susceptible to nucleophilic attack but less reactive towards electrophilic substitution. wikipedia.orgbhu.ac.in

Basicity : Pyrimidine is a much weaker base than pyridine. The pKa of protonated pyrimidine is 1.23, compared to 5.30 for protonated pyridine. wikipedia.orgbhu.ac.in The second nitrogen atom acts as an electron-withdrawing group, reducing the availability of the lone pair on the other nitrogen for protonation. wikipedia.org This lower basicity means that pyrimidine derivatives are less likely to be protonated under neutral or weakly acidic reaction conditions, which can be an advantage in certain catalytic cycles.

Reactivity in Nucleophilic Substitution : The greater electron deficiency of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at positions 2, 4, and 6 more readily than in the corresponding pyridine analogues. wikipedia.org

Reactivity in Cross-Coupling : While both scaffolds are effective in cross-coupling reactions, the different electronic nature and coordination properties can influence catalyst behavior and reaction kinetics.

| Property | This compound | 2-Bromo-4-(tert-butyl)pyridine |

|---|---|---|

| Heterocyclic Core | Pyrimidine (1,3-Diazine) | Pyridine (Azine) |

| Number of Ring Nitrogens | 2 | 1 |

| Relative Electron Density | More electron-deficient (π-deficient) wikipedia.org | Less electron-deficient wikipedia.org |

| Basicity (pKa of conjugate acid) | Lower (pKa ≈ 1.23 for pyrimidine) bhu.ac.in | Higher (pKa ≈ 5.30 for pyridine) bhu.ac.in |

| Reactivity towards Nucleophiles | Higher bhu.ac.inwikipedia.org | Lower |

| Reactivity towards Electrophiles | Lower wikipedia.orgslideshare.net | Higher |

Establishment of Structure-Reactivity Relationships in Halogenated Pyrimidines

The analysis of structural analogues allows for the establishment of clear structure-reactivity relationships for halogenated pyrimidines:

The Halogen at C2 is a Primary Reactivity Control Element : The choice of halogen (Cl, Br, or I) dictates the compound's utility in different synthetic transformations. For cross-coupling chemistry, reactivity follows the order I > Br > Cl, governed by bond dissociation energy. proprogressio.hu For SNAr reactions, the differences are often less pronounced, but the high electrophilicity induced by a C-F bond often leads to the highest reactivity. nih.gov

The C4-Alkyl Group Acts as a Steric Modulator : The size of the substituent at the C4 position primarily influences reactivity through steric hindrance. Bulky groups like tert-butyl can decrease reaction rates by shielding the C2 position and the N1 nitrogen from the approach of reagents. rsc.orgacs.org This steric effect is generally more significant than the group's minor electronic contribution.

The Pyrimidine Core Defines the Fundamental Electronic Character : The inherent π-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic substitution reactions, more so than analogous pyridine systems. wikipedia.orgbhu.ac.in The two nitrogen atoms create a highly electron-poor aromatic system, activating halogens at the 2-, 4-, and 6-positions for displacement.

Emerging Research Areas and Future Perspectives in 2 Bromo 4 Tert Butyl Pyrimidine Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The bromine atom at the C2 position of 2-bromo-4-(tert-butyl)pyrimidine is a prime site for modification, making the development of efficient catalytic systems for its transformation a significant area of research. Palladium-catalyzed cross-coupling reactions are at the forefront of this effort, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Recent advancements in catalyst design, particularly the development of specialized ligands and pre-catalysts, have expanded the scope of these transformations. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands like XPhos and RuPhos have shown remarkable efficacy in coupling reactions involving heteroaryl halides. nih.gov These catalysts are adept at facilitating challenging couplings, which could be applied to the sterically hindered environment of this compound. The use of microwave irradiation in conjunction with palladium catalysis has also been shown to dramatically accelerate reaction times and improve yields for the synthesis of substituted pyridines and pyrimidines. mdpi.commdpi.com

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl substituents. This is a widely used method for creating biaryl structures, which are common motifs in pharmaceuticals. researchgate.netnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-4-(tert-butyl)pyrimidine derivatives. These products are of significant interest due to the prevalence of the 2-aminopyrimidine scaffold in bioactive molecules.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, providing a gateway to further functionalization.

Negishi Coupling: Coupling with organozinc reagents, which can be a milder alternative to other organometallic reagents. mdpi.commdpi.com

Future research will likely focus on developing catalysts that are more robust, operate under milder conditions (lower temperatures, greener solvents), and exhibit higher turnover numbers, making the synthesis of complex 2-substituted-4-(tert-butyl)pyrimidine derivatives more efficient and cost-effective.

| Catalytic Reaction | Coupling Partner | Catalyst System Example | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2 | 2-Aryl-4-(tert-butyl)pyrimidine |

| Buchwald-Hartwig | Primary/Secondary Amine | RuPhos/BrettPhos Pre-catalysts | 2-Amino-4-(tert-butyl)pyrimidine derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI | 2-Alkynyl-4-(tert-butyl)pyrimidine |

| Negishi | Organozinc reagent | Pd(dba)2, XPhos | 2-Alkyl/Aryl-4-(tert-butyl)pyrimidine |

Integration of Sustainable Chemistry Principles in Synthesis

The chemical industry is increasingly adopting the principles of green and sustainable chemistry to minimize environmental impact. For the synthesis and derivatization of this compound, this involves exploring alternative solvents, energy sources, and reaction pathways that are more environmentally benign.

One promising approach is the use of multicomponent reactions (MCRs), which allow the synthesis of complex molecules like pyrimidines from simple starting materials in a single step, reducing waste and improving atom economy. acs.org For example, a novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and alcohols, with water and hydrogen gas as the only byproducts. acs.orgorganic-chemistry.org This method leverages alcohols that can be derived from renewable biomass sources like lignocellulose, further enhancing its sustainability credentials. acs.orgbohrium.com

Other sustainable practices being explored include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating. researchgate.net

Catalyst-Free Conditions: Developing reactions that proceed efficiently without the need for a catalyst, such as certain one-pot three-component reactions under microwave irradiation, simplifies purification and avoids the use of potentially toxic or expensive metals. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids is a key focus.

By integrating these principles, the synthesis of this compound and its derivatives can become more efficient, safer, and environmentally friendly.

Exploration of Advanced Functionalization Strategies

While the bromine atom at the C2 position is the most obvious handle for functionalization, modern synthetic methods are enabling the modification of other positions on the pyrimidine (B1678525) ring. Direct C-H bond functionalization has emerged as a powerful tool to introduce new substituents onto aromatic and heteroaromatic rings without the need for pre-functionalized starting materials.

For a molecule like this compound, C-H functionalization could potentially target the C5 or C6 positions of the pyrimidine ring. Transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed to activate specific C-H bonds, typically guided by a directing group. mdpi.com Research in this area is focused on achieving high regioselectivity to control which C-H bond is activated.

Recent studies have demonstrated the C2-selective amination of pyrimidines through a site-selective C-H functionalization pathway, creating pyrimidinyl iminium salt intermediates that can be converted to various amine products. researchgate.netnih.gov While this targets the C2 position, the principles could be adapted to functionalize other sites on the pyrimidine core. The development of methods for the direct C-H functionalization of pyrimidines has seen a surge of interest, with numerous approaches being explored for arylation, amination, and alkylation. researchgate.netthieme-connect.de

The exploration of these advanced strategies will allow chemists to build molecular complexity and access novel derivatives of this compound that were previously difficult to synthesize, opening up new avenues for drug discovery and materials science.

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless integration into automated, multi-step synthesis platforms. mdpi.com